Cas no 88181-11-7 (L-Alanine-2-d1-N-t-BOC)

L-Alanine-2-d1-N-t-BOC Chemical and Physical Properties
Names and Identifiers
-
- L-Alanine-2-d,N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
- L-ALANINE-2-D1-N-T-BOC
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine-2-d (ACI)
- L-Alanine-2-d1-N-t-BOC
-
- Inchi: 1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5D
- InChI Key: QVHJQCGUWFKTSE-VXNMYXNSSA-N
- SMILES: N([C@@]([2H])(C)C(=O)O)C(=O)OC(C)(C)C
L-Alanine-2-d1-N-t-BOC Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B600401-25mg |
L-Alanine-2-d1-N-t-BOC |
88181-11-7 | 25mg |
$ 196.00 | 2023-04-18 | ||
TRC | B600401-2.5mg |
L-Alanine-2-d1-N-t-BOC |
88181-11-7 | 2.5mg |
$ 64.00 | 2023-09-08 | ||
TRC | B600401-5mg |
L-Alanine-2-d1-N-t-BOC |
88181-11-7 | 5mg |
$ 81.00 | 2023-09-08 |
L-Alanine-2-d1-N-t-BOC Related Literature
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on L-Alanine-2-d1-N-t-BOC
Research Brief on L-Alanine-2-d1-N-t-BOC (CAS: 88181-11-7) in Chemical Biology and Pharmaceutical Applications
L-Alanine-2-d1-N-t-BOC (CAS: 88181-11-7) is a deuterated and tert-butoxycarbonyl (BOC)-protected derivative of L-alanine, which has garnered significant attention in chemical biology and pharmaceutical research. This compound serves as a critical building block in the synthesis of isotopically labeled peptides and small molecules, enabling advanced studies in metabolic pathways, drug metabolism, and proteomics. Recent studies highlight its utility in enhancing the precision of mass spectrometry-based analyses and NMR spectroscopy, owing to the deuterium substitution at the alpha position.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of L-Alanine-2-d1-N-t-BOC in the synthesis of deuterated drug candidates, aiming to improve pharmacokinetic properties such as metabolic stability and half-life. The research team utilized this compound to incorporate deuterium into lead molecules, resulting in reduced rates of cytochrome P450-mediated metabolism. This approach, known as deuterium-enabled medicinal chemistry, has shown promise in optimizing drug candidates for enhanced efficacy and safety profiles.
In addition to drug development, L-Alanine-2-d1-N-t-BOC has been employed in proteomics research to investigate protein folding dynamics and interactions. A recent preprint on bioRxiv detailed its use in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies, where the deuterium label provided insights into the conformational changes of target proteins upon ligand binding. The study underscored the compound's role in elucidating mechanisms of action for novel therapeutics, particularly in oncology and neurodegenerative diseases.
The synthetic accessibility of L-Alanine-2-d1-N-t-BOC has also been a focus of recent advancements. A 2024 publication in Organic Letters described an optimized protocol for its preparation, featuring high-yield deuterium incorporation and minimal racemization. This methodological improvement is expected to facilitate broader adoption in both academic and industrial settings, particularly for projects requiring high-purity labeled compounds.
Looking ahead, researchers anticipate expanded applications of L-Alanine-2-d1-N-t-BOC in targeted drug delivery systems and PET tracer development, leveraging its isotopic label for tracking and imaging purposes. Ongoing clinical trials incorporating deuterated analogs of established drugs further highlight the translational potential of this compound class. As the field advances, L-Alanine-2-d1-N-t-BOC is poised to remain a versatile tool in bridging chemical synthesis with biological discovery.
88181-11-7 (L-Alanine-2-d1-N-t-BOC) Related Products
- 3744-87-4(tert-Butoxycarbonyl-DL-alanine)
- 2766-43-0(Boc-Ser-OMe)
- 7764-95-6(N-tert-Butoxycarbonyl-D-alanine)
- 19914-38-6(N-(tert-Butoxycarbonyl)-N-methyl-D-alanine)
- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)
- 30992-29-1(2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid)
- 15761-38-3(Boc-L-Ala-OH)
- 16948-16-6(N-tert-Butoxycarbonyl-N-methylalanine)
- 6368-20-3((tert-Butoxycarbonyl)-D-serine)
- 51293-47-1(Boc-Ser(Me)-OH)




